molecular formula C8H11N3O3 B13209632 2-[2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid

2-[2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid

Cat. No.: B13209632
M. Wt: 197.19 g/mol
InChI Key: LNIYIKWMSGZIFX-UHFFFAOYSA-N
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Description

2-[2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid is a derivative of the amino acid glycine It is known for its unique structure, which includes a dimethylamino group and a dihydropyrimidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid can be achieved through several methods. One common approach involves the alkylation of glycine via the Eschweiler–Clarke reaction. In this reaction, glycine is treated with aqueous formaldehyde in formic acid, which serves as both solvent and reductant. Hydrochloric acid is then added to yield the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyrimidinone derivatives.

Scientific Research Applications

2-[2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid involves its interaction with specific molecular targets and pathways. It acts as an agonist of the glycine site of the NMDA receptor, influencing neurotransmission and potentially modulating immune responses . The compound’s effects are mediated through its binding to these receptors, leading to downstream signaling events that impact cellular functions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(Dimethylamino)-6-oxo-1,6-dihydropyrimidin-5-yl]acetic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an NMDA receptor agonist sets it apart from other similar compounds, making it a valuable molecule for research and potential therapeutic use .

Properties

Molecular Formula

C8H11N3O3

Molecular Weight

197.19 g/mol

IUPAC Name

2-[2-(dimethylamino)-6-oxo-1H-pyrimidin-5-yl]acetic acid

InChI

InChI=1S/C8H11N3O3/c1-11(2)8-9-4-5(3-6(12)13)7(14)10-8/h4H,3H2,1-2H3,(H,12,13)(H,9,10,14)

InChI Key

LNIYIKWMSGZIFX-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C(C(=O)N1)CC(=O)O

Origin of Product

United States

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